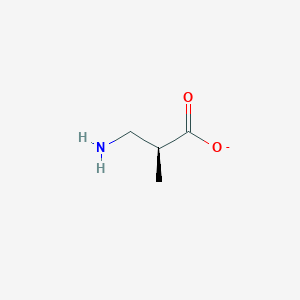

beta-Amino isobutyrate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8NO2- |

|---|---|

Molecular Weight |

102.11 g/mol |

IUPAC Name |

(2S)-3-amino-2-methylpropanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |

InChI Key |

QCHPKSFMDHPSNR-VKHMYHEASA-M |

SMILES |

CC(CN)C(=O)[O-] |

Isomeric SMILES |

C[C@@H](CN)C(=O)[O-] |

Canonical SMILES |

CC(CN)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Metabolite: An In-depth Technical Guide to the Discovery of β-Aminoisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aminoisobutyric acid (BAIBA), a non-proteinogenic amino acid, has garnered significant attention in modern metabolic research as a myokine with potential therapeutic applications in obesity and related disorders. However, the story of its discovery dates back to the mid-20th century, a time when analytical techniques were rapidly evolving. This technical guide provides a detailed historical account of the initial discovery and characterization of BAIBA, focusing on the seminal studies of the early 1950s. We will delve into the experimental protocols, quantitative data, and the logical framework that led to the identification of this intriguing molecule and its association with pyrimidine (B1678525) metabolism.

The Initial Observation and Isolation

In 1951, two independent research groups simultaneously reported the discovery of a novel amino acid in human urine. Crumpler, Dent, Harris, and Westall identified a previously unknown ninhydrin-reacting spot on their paper chromatograms of urine samples.[1] Concurrently, Fink, Henderson, and Fink also observed this unidentified compound, particularly in the urine of patients with cancer.[2]

Experimental Protocols: The Pioneering Use of Paper Chromatography

The primary analytical tool that enabled the discovery of BAIBA was paper chromatography, a technique that had been refined for the separation of amino acids. The general workflow for the initial identification and isolation of BAIBA is outlined below.

Experimental Workflow: Initial Discovery of BAIBA

Caption: Initial workflow for the discovery of BAIBA.

Detailed Methodologies:

-

Sample Preparation: Urine samples were first desalted, a critical step to prevent interference with the chromatographic separation. This was typically achieved by electrolytic desalting apparatuses available at the time.

-

Paper Chromatography:

-

Paper: Whatman No. 1 filter paper was a commonly used stationary phase.

-

Solvent Systems: A two-dimensional chromatographic approach was employed to achieve better separation of the complex mixture of amino acids in urine.

-

First Dimension: Phenol-water was a common solvent system. The paper would be developed in an atmosphere saturated with the solvent vapor for several hours.

-

Second Dimension: After drying, the chromatogram was turned 90 degrees and developed using a different solvent system, such as lutidine-collidine-water or butanol-acetic acid-water.

-

-

-

Visualization: The separated amino acids were visualized by spraying the dried chromatogram with a solution of ninhydrin in a solvent like butanol, followed by heating. This reaction produced characteristically colored spots for each amino acid.

-

Elution and Characterization: The area of the paper containing the unknown spot was cut out, and the compound was eluted from the paper using water or a dilute acid. The eluted substance was then subjected to classical chemical characterization techniques of the era to determine its structure.

Quantitative Analysis in the Early Studies

Initial quantitative estimations of BAIBA excretion were semi-quantitative, based on the size and intensity of the spot on the paper chromatogram compared to standards of known concentration. Fink and her colleagues noted that the excretion of BAIBA was highly variable among individuals.

| Subject Group | Reported BAIBA Excretion Level (1951) | Method of Quantification | Reference |

| Normal Subjects | Trace to moderate amounts | Visual comparison of spot size and intensity on paper chromatograms | [2] |

| Cancer Patients | Frequently high excretors | Visual comparison of spot size and intensity on paper chromatograms | [2] |

The Link to Pyrimidine Metabolism: A Logical Deduction

A key intellectual leap in the early research on BAIBA was the hypothesis linking it to pyrimidine metabolism. This was not immediately obvious but was deduced through a series of observations and experiments.

Logical Framework for the Pyrimidine Metabolism Hypothesis

Caption: Early reasoning for the BAIBA-pyrimidine link.

Fink and her colleagues reasoned that the increased cell turnover in cancer might lead to a greater breakdown of nucleic acids, and therefore pyrimidines. The structural similarity between BAIBA and thymine (5-methyluracil) was a crucial clue. To test this hypothesis, they administered thymine to rats and observed a subsequent increase in the urinary excretion of BAIBA, providing the first experimental evidence for this metabolic link.[2]

Early Understanding of BAIBA's Metabolic Origins

Based on these early findings, the metabolic pathway for the formation of D-BAIBA from thymine was proposed. It's important to note that the distinction between the D- and L-enantiomers and the origin of L-BAIBA from valine catabolism were elucidated in later research.

Proposed Metabolic Pathway of Thymine to D-BAIBA (circa 1950s)

Caption: Early proposed catabolic pathway of thymine.

Conclusion

The discovery of β-aminoisobutyric acid in 1951 stands as a testament to the power of emerging analytical techniques and deductive reasoning in biochemical research. The pioneering work of Crumpler, Dent, Harris, Westall, and Fink and her colleagues, using the then state-of-the-art paper chromatography, not only identified a new human metabolite but also correctly hypothesized its origin from pyrimidine catabolism. This foundational knowledge laid the groundwork for decades of subsequent research that has expanded our understanding of BAIBA's role in human physiology, from a simple urinary excretory product to a significant signaling molecule in metabolic health and disease. This historical perspective is crucial for today's researchers, providing context to the ongoing exploration of BAIBA's therapeutic potential.

References

Endogenous Synthesis of L-BAIBA versus D-BAIBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-aminoisobutyric acid (BAIBA), a small molecule metabolite, has emerged as a significant signaling molecule in metabolic regulation, with distinct roles attributed to its stereoisomers, L-BAIBA and D-BAIBA. Understanding the endogenous synthesis of these enantiomers is critical for elucidating their physiological functions and for the development of novel therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the synthesis, quantification, and regulation of L-BAIBA and D-BAIBA, with a focus on experimental methodologies and data presentation for the scientific community.

Introduction

β-aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid generated from the catabolism of thymine (B56734) and the branched-chain amino acid, valine.[1][2] It exists in two chiral forms, L-BAIBA and D-BAIBA, which are produced through distinct metabolic pathways and exhibit different physiological concentrations and activities.[3][4] BAIBA has garnered significant attention as a myokine, a substance produced and released by muscle cells in response to exercise, mediating some of the beneficial effects of physical activity on other tissues.[5] This guide will delineate the separate synthetic pathways of L- and D-BAIBA, present quantitative data on their endogenous levels, detail relevant experimental protocols, and illustrate the key signaling pathways involved.

Endogenous Synthesis Pathways

The endogenous synthesis of L-BAIBA and D-BAIBA occurs in different cellular compartments and utilizes distinct precursors and enzymatic machinery.

D-BAIBA Synthesis: The Thymine Catabolic Pathway

D-BAIBA is a product of pyrimidine (B1678525) catabolism, specifically the degradation of thymine.[4][6] This pathway primarily occurs in the cytosol of hepatocytes and other cells.[2][4] The enzymatic cascade is as follows:

-

Dihydropyrimidine Dehydrogenase (DPYD): Thymine is first reduced to dihydrothymine.

-

Dihydropyrimidinase (DPYS): Dihydrothymine is then hydrolyzed to N-carbamoyl-β-aminoisobutyric acid.

-

β-Ureidopropionase (UPB1): Finally, N-carbamoyl-β-aminoisobutyric acid is converted to D-BAIBA.[4]

L-BAIBA Synthesis: The Valine Catabolic Pathway

L-BAIBA is synthesized from the catabolism of the essential branched-chain amino acid L-valine.[1][7] This process takes place within the mitochondria, predominantly in skeletal muscle.[3][4] The key enzymatic step is:

-

4-Aminobutyrate Aminotransferase (ABAT): The valine catabolite, L-methylmalonyl-semialdehyde (L-MMS), is transaminated to form L-BAIBA.[1]

Stereoisomerization and Further Metabolism

There is evidence suggesting a potential for stereoisomerization between L-MMS and D-methylmalonyl-semialdehyde (D-MMS), which could allow for the interconversion of L-BAIBA and D-BAIBA.[4] Both L-MMS and D-MMS can be further metabolized by malonate-semialdehyde dehydrogenase (MMSDH) to propionyl-CoA, which then enters the citric acid cycle.[4] The degradation of D-BAIBA is also facilitated by alanine-glyoxylate aminotransferase 2 (AGXT2) , an enzyme primarily found in the liver and kidneys.[8]

Quantitative Data on L-BAIBA and D-BAIBA

The circulating concentrations of L-BAIBA and D-BAIBA differ significantly between species and are influenced by factors such as exercise.

Table 1: Basal Concentrations of L-BAIBA and D-BAIBA in Human Plasma/Serum

| Isomer | Concentration (µM) | Notes | Reference |

| D-BAIBA | 1.734 ± 0.821 | Resting state. Approximately 67-fold higher than L-BAIBA. | [9] |

| L-BAIBA | 0.0293 ± 0.0078 | Resting state. | [9] |

| D-BAIBA | 1.53 ± 0.77 | Cohort of 120 individuals (male and female, aged 20-85). | [10] |

| L-BAIBA | 0.043 ± 0.060 | Cohort of 120 individuals (male and female, aged 20-85). | [10] |

Table 2: Effect of Exercise on BAIBA Isomer Concentrations in Humans

| Isomer | Condition | Fold/Percent Increase | Notes | Reference |

| D-BAIBA | Acute aerobic exercise (1 hour) | ~13% increase | Recreationally active participants. | [4] |

| L-BAIBA | Acute aerobic exercise (1 hour) | ~20% increase | Recreationally active participants. | [4] |

Table 3: BAIBA Concentrations in Mouse Tissues After Exercise

| Tissue | Condition | Fold Increase | Notes | Reference |

| Gastrocnemius Muscle | 3 weeks of voluntary wheel running | ~5.2-fold increase (total BAIBA) | Wild-type mice. | [9] |

| Blood | 3 weeks of voluntary wheel running | ~19% increase (total BAIBA) | Wild-type mice. | [9] |

Experimental Protocols

Accurate quantification and differentiation of L-BAIBA and D-BAIBA are crucial for research in this field.

Chiral Separation and Quantification of BAIBA Isomers by LC-MS/MS

This method allows for the sensitive and specific measurement of L-BAIBA and D-BAIBA in biological samples.

-

Objective: To separate and quantify the enantiomers of BAIBA in serum or plasma.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Chromatographic Separation:

-

Chiral Column: A chiral stationary phase column is essential for the separation of the enantiomers. A commonly used column is the SPP-TeicoShell column (150 × 4.6 mm, 2.7 µm).[4]

-

Mobile Phases:

-

Mobile Phase A: Methanol.[4]

-

Mobile Phase B: Water containing 0.005% formic acid and 2.5 mM ammonium (B1175870) formate.[4]

-

-

Gradient: A suitable gradient of Mobile Phase A and B is used to achieve optimal separation.

-

-

Mass Spectrometry Detection:

-

Sample Preparation:

-

To 10 µL of serum, add an internal standard mixture.

-

Precipitate proteins by adding a solution of 0.1% (v/v) formic acid in methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[4]

-

-

Quantification:

-

A standard curve is generated using known concentrations of L-BAIBA and D-BAIBA standards.

-

The concentration of each isomer in the samples is determined by comparing their peak areas to the standard curve.

-

Signaling Pathways and Regulation

The synthesis of BAIBA is tightly regulated, particularly in response to physiological stimuli like exercise.

PGC-1α: A Key Regulator of BAIBA Synthesis

Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism in skeletal muscle.[5] Its expression is upregulated in response to exercise. PGC-1α has been shown to be a key driver of BAIBA synthesis.[11] Overexpression of PGC-1α in myocytes leads to increased BAIBA secretion.[11]

Downstream Effects of BAIBA

BAIBA, once synthesized and released, acts on various tissues to exert its metabolic effects. A key downstream mediator of BAIBA's action is the peroxisome proliferator-activated receptor alpha (PPARα).[11] BAIBA has been shown to increase the expression of brown adipocyte-specific genes in white adipose tissue and enhance β-oxidation in hepatocytes through a PPARα-mediated mechanism.[11]

Visualizations

Diagram 1: Endogenous Synthesis Pathways of L-BAIBA and D-BAIBA

Caption: Distinct synthetic pathways for D-BAIBA and L-BAIBA.

Diagram 2: PGC-1α Regulation of BAIBA Synthesis and Action

Caption: PGC-1α-mediated regulation of L-BAIBA synthesis and its downstream effects.

Conclusion

The endogenous synthesis of L-BAIBA and D-BAIBA follows distinct and well-defined metabolic pathways, leading to significantly different physiological concentrations of these two stereoisomers. The ability to accurately quantify each enantiomer using techniques such as chiral LC-MS/MS is paramount for advancing our understanding of their specific roles in health and disease. The regulation of BAIBA synthesis by PGC-1α in response to exercise highlights its importance as a myokine. Further research into the nuanced biological activities of L-BAIBA and D-BAIBA will be critical for the development of targeted therapeutic strategies for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Metabolic Pathway of Thymine to D-BAIBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the pyrimidine (B1678525) base thymine (B56734) is a fundamental metabolic pathway that culminates in the production of D-β-aminoisobutyric acid (D-BAIBA), a myokine with emerging significance in metabolic regulation and as a potential therapeutic target. This technical guide provides an in-depth overview of the core metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes. Understanding this pathway is crucial for researchers in metabolic diseases, oncology, and drug development, particularly concerning the metabolism of fluoropyrimidine-based chemotherapeutics.

Core Metabolic Pathway

The conversion of thymine to D-BAIBA is a three-step enzymatic cascade occurring primarily in the liver.[1] This reductive pathway ensures the degradation of excess thymine, preventing its accumulation and contributing to the pool of β-amino acids.

The three key enzymes involved in this pathway are:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) : The rate-limiting enzyme that catalyzes the initial reduction of thymine.[1][2]

-

Dihydropyrimidinase (DHP) : Responsible for the hydrolytic ring opening of the intermediate, dihydrothymine.

-

β-Ureidopropionase (UPB1) : The final enzyme in the sequence, which cleaves the N-carbamoyl group to produce D-BAIBA.[3]

The intermediate metabolites in this pathway are:

-

Dihydrothymine

-

N-carbamoyl-β-aminoisobutyric acid

The overall transformation is depicted in the following pathway diagram.

References

- 1. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

The Role of PGC-1α in β-Aminoisobutyric Acid Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a master transcriptional coactivator that orchestrates profound metabolic adaptations in response to physiological stimuli such as exercise and fasting. A key downstream effector of PGC-1α activity in skeletal muscle is the myokine β-aminoisobutyric acid (BAIBA). BAIBA has emerged as a significant signaling molecule, mediating some of the beneficial systemic effects of exercise, including the browning of white adipose tissue and improved glucose homeostasis. This technical guide provides an in-depth examination of the molecular mechanisms by which PGC-1α governs BAIBA production, summarizes the quantitative evidence from key in vitro and in vivo studies, details relevant experimental protocols, and illustrates the core signaling pathways.

Introduction: PGC-1α and the Myokine BAIBA

PGC-1α is a highly inducible transcriptional coactivator that does not bind DNA directly but is recruited by various transcription factors to enhance the expression of target genes.[1] It is a central regulator of mitochondrial biogenesis, fatty acid oxidation, and adaptive thermogenesis.[1][2] In skeletal muscle, PGC-1α expression is robustly upregulated by exercise, leading to a suite of metabolic adaptations.[2][3]

One of the critical discoveries in understanding the systemic effects of exercise was the identification of BAIBA as a myokine—a substance produced and secreted by muscle fibers—whose production is directly stimulated by PGC-1α.[3][4] BAIBA is a non-protein amino acid generated from the catabolism of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[4][5] Upon its release into circulation, BAIBA acts on distant tissues, notably white adipose tissue (WAT) and the liver, to improve metabolic health.[3][4] This PGC-1α-BAIBA axis represents a crucial signaling pathway linking muscle adaptation to systemic energy homeostasis.

The PGC-1α Signaling Pathway for BAIBA Production

The production of BAIBA is a multi-step process initiated by upstream signals that activate PGC-1α in myocytes. Once activated, PGC-1α co-activates transcription factors that drive the expression of key enzymes involved in valine and thymine catabolism.

Upstream Activation of PGC-1α in Skeletal Muscle

Several signaling pathways converge to increase the expression and activity of PGC-1α in muscle cells in response to exercise:

-

AMPK Pathway: An increase in the cellular AMP/ATP ratio during exercise activates AMP-activated protein kinase (AMPK). AMPK can then phosphorylate PGC-1α, enhancing its transcriptional activity.[1][6]

-

SIRT1 Pathway: Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is activated by changes in the cellular energy state. SIRT1 deacetylates and activates PGC-1α, promoting its function.[6][7]

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway, activated by cellular stress including exercise, can also phosphorylate and activate PGC-1α.[1]

-

Calcium Signaling: Increased intracellular calcium resulting from muscle contraction activates kinases like CaMKIV, which in turn stimulates the expression of the PGC-1α gene via the CREB transcription factor.[1][8]

PGC-1α-Mediated BAIBA Biosynthesis

BAIBA exists as two enantiomers, L-BAIBA and D-BAIBA, produced via distinct metabolic pathways.[5][9] PGC-1α is understood to stimulate BAIBA production primarily through the catabolism of valine to generate L-BAIBA, although effects on thymine catabolism cannot be fully excluded.[2][4][10] PGC-1α enhances the expression of enzymes within these catabolic pathways. By coactivating nuclear receptors like PPARα and ERRα, PGC-1α forms active transcriptional complexes that bind to the promoter regions of target genes, thereby increasing the rate of BAIBA synthesis.[1][4][10]

Quantitative Data on PGC-1α and BAIBA Levels

The link between PGC-1α and BAIBA has been substantiated by quantitative data from a range of experimental models. Forced expression of PGC-1α consistently leads to elevated BAIBA levels, while its absence results in a decrease.

Table 1: In Vitro and In Vivo Effects of PGC-1α on BAIBA Production

| Experimental Model | PGC-1α Manipulation | Outcome on BAIBA Levels | Reference |

| In Vitro | |||

| Mouse C2C12 Myocytes | Adenoviral PGC-1α Overexpression | Identified BAIBA as a secreted metabolite elevated in media | [3][4] |

| In Vivo (Mice) | |||

| MCK-PGC-1α Transgenic Mice | Muscle-specific PGC-1α Overexpression | ~11-fold increase in plasma BAIBA concentration (6.5 ± 2.5 µM) | [11] |

| PGC-1α Knockout Mice | Whole-body PGC-1α Deletion | ~23% decrease in plasma BAIBA concentration (0.77-fold of wild-type) | [4][11] |

| Wild-type Mice | 3 Weeks of Voluntary Wheel Running | Significant increase in plasma BAIBA levels | [11] |

Experimental Protocols

Accurate assessment of the PGC-1α-BAIBA axis requires robust and specific methodologies. The following sections detail the core protocols used in foundational studies.

Quantification of BAIBA by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for accurately measuring small molecule metabolites like BAIBA in biological fluids.

-

Sample Preparation: Plasma, serum, or cell culture media samples are thawed. Proteins are precipitated by adding a solvent like ice-cold methanol (B129727) or acetonitrile, often containing stable isotope-labeled internal standards for accurate quantification. Samples are then centrifuged, and the supernatant is collected and dried.

-

Chromatographic Separation: The dried extract is reconstituted and injected into a liquid chromatography system. BAIBA enantiomers (L- and D-BAIBA) can be separated using a chiral column (e.g., a CROWNPAK CR-I(+) column) with an appropriate mobile phase.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a triple quadrupole instrument). BAIBA is detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high specificity and sensitivity.

Measurement of PGC-1α Expression and Activity

-

Gene Expression (qPCR): Total RNA is extracted from tissue or cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is performed using specific primers for the Ppargc1a gene and a reference gene (e.g., Actb or Gapdh) for normalization.

-

Protein Expression (Western Blot): Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PGC-1α. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.

-

Activity (Acetylation Status): The activity of PGC-1α is regulated by post-translational modifications, particularly acetylation.[12][13] To measure this, PGC-1α is immunoprecipitated from cell or tissue lysates using an anti-PGC-1α antibody. The resulting immunoprecipitate is then analyzed by Western blot using an anti-pan-acetyl-lysine antibody to determine the extent of acetylation.[12][14]

Downstream Physiological Effects of BAIBA

The significance of the PGC-1α-BAIBA pathway lies in the systemic effects of BAIBA. After being secreted from the muscle, BAIBA travels to other tissues to exert its effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[4][10]

-

Browning of White Adipose Tissue (WAT): In white adipocytes, BAIBA induces the expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP-1) and PGC-1α itself.[10] This "browning" process increases mitochondrial density and uncoupled respiration, leading to enhanced thermogenesis and energy expenditure.

-

Hepatic Fatty Acid Oxidation: BAIBA also acts on the liver to increase the β-oxidation of fatty acids, a process also mediated by PPARα.[3][4] This can help improve lipid profiles and reduce hepatic steatosis.

Conclusion and Future Directions

The transcriptional coactivator PGC-1α is the central upstream regulator of BAIBA production in skeletal muscle. By responding to exercise-induced signals, PGC-1α drives the expression of enzymes in amino acid and pyrimidine catabolic pathways, leading to the synthesis and secretion of this metabolically active myokine. The subsequent actions of BAIBA on adipose tissue and the liver underscore a critical mechanism by which physical activity confers protection from metabolic diseases.

For drug development professionals, targeting the PGC-1α-BAIBA axis offers a promising therapeutic strategy. Small molecules that can activate PGC-1α or mimic the downstream effects of BAIBA could potentially replicate the benefits of exercise for treating obesity, type 2 diabetes, and related cardiometabolic disorders. Future research should focus on elucidating the specific PGC-1α-regulated enzymes in the BAIBA biosynthetic pathways and further exploring the therapeutic potential of both L- and D-BAIBA enantiomers.

References

- 1. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 10. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Measuring PGC-1α and its acetylation status in mouse primary myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Beta-Aminoisobutyric Acid (BAIBA) as an Exercise-Induced Myokine: A Technical Guide

Executive Summary: Beta-aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid produced by skeletal muscle during physical activity, classifying it as an exercise-induced myokine or "metabokine".[1][2] It is a catabolic product of the amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[3][4] Emerging research has identified BAIBA as a critical signaling molecule that mediates many of the systemic benefits of exercise.[3] It plays a significant role in inter-organ communication, particularly between muscle, adipose tissue, and the liver, influencing lipid metabolism, glucose homeostasis, and bone health.[5][6] BAIBA enhances the "browning" of white adipose tissue, stimulates hepatic fatty acid oxidation, and improves insulin (B600854) sensitivity, primarily through a peroxisome proliferator-activated receptor α (PPARα)-dependent mechanism.[5][7] Given its favorable metabolic effects and the absence of observed side effects in preclinical studies, BAIBA is being actively investigated as a potential "exercise mimetic" and a therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[3][8] This document provides a comprehensive technical overview of BAIBA, detailing its biosynthesis, signaling pathways, quantitative effects, and the experimental protocols used in its study.

Biosynthesis and Metabolism

BAIBA exists in two stereoisomers, L-BAIBA and D-BAIBA, which are produced through distinct metabolic pathways.[3][9]

-

L-BAIBA: This enantiomer is generated from the catabolism of the branched-chain amino acid L-valine.[5] The mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) catalyzes the final step in this pathway.[5][10] In mice, L-BAIBA is the predominant isomer produced by contracting muscle.[9]

-

D-BAIBA: This enantiomer is a catabolic product of thymine degradation.[3][10]

The production of BAIBA in skeletal muscle is tightly regulated by the peroxisome proliferator-activated receptor-gamma co-activator-1 α (PGC-1α), a master regulator of the muscle's adaptive response to exercise.[4][7] Increased PGC-1α expression, stimulated by exercise, leads to a significant increase in BAIBA synthesis and its subsequent secretion into circulation.[4][7] Circulating levels of BAIBA are controlled by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is primarily expressed in the liver and kidneys and is responsible for BAIBA degradation.[5] In humans, plasma concentrations of D-BAIBA are reportedly 67-fold higher than those of L-BAIBA.[3][4]

Signaling Pathways and Mechanisms of Action

BAIBA exerts its effects on peripheral tissues through distinct signaling pathways, primarily involving PPARα activation.

PGC-1α-Mediated Production and Secretion

Physical exercise is the primary physiological stimulus for BAIBA production. Exercise activates PGC-1α in skeletal muscle, which in turn drives the expression of genes involved in the valine catabolic pathway, leading to increased synthesis and secretion of BAIBA into the bloodstream.[7][11] This establishes BAIBA as a key endocrine link between exercising muscle and other metabolic organs.[12]

Adipose Tissue Browning and Thermogenesis

In white adipose tissue (WAT), BAIBA acts as a potent signaling molecule that induces the expression of brown adipocyte-specific genes, a process known as "browning" or "beiging".[7] This transformation is mediated through the activation of PPARα.[5][7] Activation of this pathway upregulates the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[13] UCP1 dissipates the mitochondrial proton gradient, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[14][15] This BAIBA-induced browning of WAT increases systemic energy expenditure and improves lipid homeostasis.[7]

Hepatic Fatty Acid Oxidation

BAIBA also targets the liver to regulate lipid metabolism.[3] Similar to its action in adipose tissue, BAIBA activates PPARα in hepatocytes.[7] This leads to the transcriptional activation of a suite of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and medium- and very long-chain acyl-CoA dehydrogenases (ACADm, ACADvl).[7] By stimulating hepatic fat oxidation, BAIBA helps to reduce lipid accumulation in the liver and can ameliorate conditions like hepatic steatosis.[7][16]

Glucose Metabolism and Insulin Sensitivity

Studies have shown that BAIBA can improve glucose homeostasis and insulin sensitivity.[7][17] Oral administration of BAIBA in diabetic mouse models has been shown to reduce blood glucose levels and attenuate hepatic insulin resistance.[18] The underlying mechanisms may involve the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][18] Activation of the AMPK-PPARδ pathway in skeletal muscle by BAIBA can inhibit inflammation and enhance fatty acid oxidation.[18]

Bone Metabolism

Beyond its metabolic roles, BAIBA has been identified as a bone-protective factor.[6] Specifically, L-BAIBA can protect osteocytes from apoptosis induced by reactive oxygen species (ROS).[6] This effect is mediated through the Mas-related G protein-coupled receptor type D (MRGPRD), which is expressed on osteocytes.[6][19] By preventing osteocyte cell death, L-BAIBA helps to maintain bone mass, an effect observed in mouse models of disuse-induced bone loss.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and human studies on BAIBA.

Table 1: Effects of Exogenous BAIBA Administration in Preclinical Models

| Model System | BAIBA Isomer | Dose & Duration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| C57BL/6J Mice | D/L-BAIBA | 100 mg/kg/day in drinking water for 14 days | Significant increase in plasma BAIBA. Upregulation of UCP1, CIDEA, and PGC-1α mRNA in inguinal WAT. | [7] |

| C57BL/6J Mice | D/L-BAIBA | 170 mg/kg/day in drinking water for 14 days | Dose-dependent increase in brown adipocyte-specific gene expression in inguinal WAT. | [7] |

| PPARα null mice | D/L-BAIBA | 100 mg/kg/day in drinking water for 14 days | Failed to increase expression of β-oxidation genes (CPT1, ACADvl, ACOX1) in the liver, demonstrating PPARα dependency. | [7] |

| Obese Rats | Not Specified | 4 weeks of hypoxic training (to increase endogenous BAIBA) | Upregulated BAIBA concentration in gastrocnemius muscle and circulation; upregulated PPARα and UCP-1 expression in inguinal fat. | [13][20] |

| C57BL/6J Mice | D/L-BAIBA | 100 mg/kg/day in drinking water for 6 weeks | Increased soleus in situ muscle contractile force and fatigue resistance. | [1] |

| Middle-aged Mice | L-BAIBA | 100 mg/kg/day for 3 months (with exercise) | Enhanced soleus muscle mass, strength, and bone structural qualities compared to exercise alone. | [21] |

| Diabetic Mice (STZ/HFD) | Not Specified | Oral administration for 4 weeks | Reduced blood glucose and lipid levels; attenuated hepatic insulin resistance and lipid accumulation. |[18] |

Table 2: Changes in Human BAIBA Concentration with Exercise and Disease

| Study Population | Condition | Measurement | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Healthy Adults | Acute Aerobic Exercise (20 min) | Plasma BAIBA | Significant increase in both R- and S-BAIBA levels post-exercise. | [3] |

| Healthy Adults | Aerobic Training (20 weeks) | Serum BAIBA | Significant increase in serum BAIBA levels after the training period. | [3] |

| Healthy Male Subjects | 2 weeks of single-leg immobilization | Plasma BAIBA (femoral A-V balance) | At rest, venous plasma BAIBA was increased post-immobilization. During exercise, BAIBA release from the immobilized leg was decreased. | [3][4] |

| Healthy vs. T2DM | Fasting State | Plasma BAIBA | Fasting plasma BAIBA is elevated in patients with type 2 diabetes. | [22] |

| Healthy Men & Women | Oral L-BAIBA Supplementation | Plasma L-BAIBA | Dose-dependent increase in plasma L-BAIBA after single oral doses of 250 mg, 500 mg, and 1500 mg. |[23] |

Table 3: Association of BAIBA Enantiomers with Human Physical and Metabolic Parameters

| Cohort | Isomer | Association Type | Associated Parameter(s) | Reference(s) |

|---|---|---|---|---|

| 120 Adults (20-85 yrs) | L-BAIBA | Positive (Spearman) | BMI (0.23), Total Fat Mass (0.19) | [9][24] |

| 60 Females | L-BAIBA | Positive (Spearman) | BMI (0.26), Bone Mineral Density (BMD) (0.28) | [9][24] |

| 60 Males | L-BAIBA | Positive (Spearman) | Total Fat Mass (0.26) | [9][24] |

| 120 Adults (20-85 yrs) | D-BAIBA | Positive (Pearson) | Age (0.20) | [9][24] |

| 120 Adults (20-85 yrs) | D-BAIBA | Positive (Spearman) | Gait Speed (0.20) | [9][24] |

| Low-Performing Females | D-BAIBA | Negative (Spearman) | BMD (-0.63), Chair Stands (-0.51) |[9][24] |

Key Experimental Protocols

This section outlines common methodologies for the investigation of BAIBA.

Quantification of BAIBA Enantiomers in Biological Samples

Objective: To accurately measure the concentration of D- and L-BAIBA in plasma, serum, or tissue homogenates.

Methodology: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding a 3-4 fold volume of cold acetonitrile (B52724) or methanol (B129727) containing stable isotope-labeled internal standards (e.g., d4-BAIBA).

-

Samples are vortexed and centrifuged at high speed (~14,000 x g) for 10-15 minutes at 4°C.

-

The supernatant is collected and dried under a stream of nitrogen or by vacuum centrifugation.

-

The dried extract is reconstituted in a mobile phase-compatible solvent for injection.

-

-

Chromatographic Separation:

-

Column: A chiral column is essential for separating the D- and L-enantiomers (e.g., SPP-TeicoShell column).[9]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 0.3-0.5 mL/min).

-

-

Mass Spectrometry Detection:

-

Instrument: A triple quadrupole mass spectrometer is used for high sensitivity and specificity.[9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used to quantify BAIBA. Specific precursor-to-product ion transitions are monitored for BAIBA and its internal standard. For BAIBA (MW 103.12), a common transition is m/z 104.1 -> 87.1.

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure D- and L-BAIBA standards.

-

The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples by interpolating from the standard curve.

-

In Vitro Adipocyte Browning Assay

Objective: To assess the capacity of BAIBA to induce a brown adipocyte-like phenotype in white preadipocytes.

Methodology:

-

Cell Culture:

-

Mouse (e.g., 3T3-L1) or human white preadipocytes are cultured to confluence in growth medium.

-

Differentiation is induced using a standard adipogenic cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist like rosiglitazone).

-

-

BAIBA Treatment:

-

BAIBA (typically 10-100 µM) is added to the differentiation medium at the start of induction and maintained throughout the differentiation period (typically 7-10 days).[7] A vehicle control (e.g., PBS or media) is run in parallel.

-

-

Assessment of Browning:

-

Gene Expression Analysis (RT-qPCR): RNA is extracted from mature adipocytes. The expression of brown fat-specific marker genes (e.g., Ucp1, Cidea, Pgc-1α, Prdm16) and white fat markers (Adipoq) is quantified.[7]

-

Protein Analysis (Western Blot): Protein lysates are analyzed for UCP1 protein levels to confirm gene expression changes.

-

Mitochondrial Respiration (Seahorse Assay): Oxygen consumption rates (OCR) are measured to assess mitochondrial function. An increase in basal and uncoupled respiration is indicative of a thermogenic phenotype.

-

Lipid Accumulation (Oil Red O Staining): Cells are stained with Oil Red O to visualize lipid droplets, confirming adipocyte differentiation.

-

Animal Models of Exercise and BAIBA Supplementation

Objective: To investigate the in vivo effects of BAIBA on metabolism, exercise performance, and tissue-specific gene expression.

Methodology:

-

Animal Model:

-

8-week-old male C57BL/6J mice are commonly used.[1] Animals are housed with a 12-hour light/dark cycle and provided ad libitum access to food and water.

-

-

Experimental Groups (Example):

-

Group 1: Sedentary + Vehicle (Control water)

-

Group 2: Sedentary + BAIBA (e.g., 100 mg/kg/day in drinking water)[1]

-

Group 3: Exercise + Vehicle

-

Group 4: Exercise + BAIBA

-

-

BAIBA Administration:

-

Exercise Protocol:

-

Voluntary wheel running is a common method, where mice are given free access to a running wheel in their cage.[21]

-

Forced treadmill running can also be used to control exercise intensity and duration.

-

-

Outcome Measurements:

-

Metabolic Phenotyping: Body weight, body composition (DEXA), food intake, and energy expenditure (metabolic cages) are monitored. Glucose and insulin tolerance tests (GTT, ITT) are performed.

-

Exercise Performance: Maximum running speed/distance on a treadmill or total distance on a voluntary wheel is recorded.

-

Tissue Analysis: At the end of the study, tissues (e.g., inguinal WAT, liver, soleus muscle) are harvested for gene (RT-qPCR) and protein (Western blot) expression analysis of key targets (e.g., UCP1, PGC-1α, PPARα, CPT1).

-

Therapeutic Potential and Future Directions

BAIBA's ability to mimic several key benefits of exercise has positioned it as a promising therapeutic agent for metabolic disorders.[3] Its potential as an "exercise pill" could benefit individuals who are unable to engage in physical activity due to age, obesity, or physical disability.[3] Clinical trials are currently underway to evaluate the effects of L-BAIBA supplementation, combined with exercise, on body composition, weight loss, and cardiometabolic risk factors in overweight and obese individuals.[8][25]

Future research should focus on:

-

Enantiomer Specificity: Elucidating the distinct physiological roles and receptor targets of L-BAIBA versus D-BAIBA in humans.

-

Long-term Safety: Establishing the long-term safety and efficacy of BAIBA supplementation in human populations.

-

Combination Therapies: Investigating the synergistic effects of BAIBA with other therapeutic agents for metabolic disease.

-

Biomarker Development: Exploring the utility of circulating BAIBA levels as a biomarker for physical fitness, metabolic health, and disease risk.[3]

References

- 1. physoc.org [physoc.org]

- 2. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]

- 3. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 9. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

- 13. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

- 16. Genome-wide coactivation analysis of PGC-1alpha identifies BAF60a as a regulator of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of β-aminoisobutyric acid on leptin production and lipid homeostasis: mechanisms and possible relevance for the prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-aminoisobutyric acid attenuates hepatic endoplasmic reticulum stress and glucose/lipid metabolic disturbance in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 21. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

Physiological Concentrations of β-Aminoisobutyric Acid (BAIBA) in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-aminoisobutyric acid (BAIBA), a non-proteinogenic amino acid, has emerged as a significant myokine, a molecule secreted by muscle cells that exerts effects on other tissues. It exists in two enantiomeric forms, R-BAIBA and S-BAIBA, which originate from different metabolic pathways and may possess distinct biological activities. BAIBA is implicated in various physiological processes, including the browning of white adipose tissue, fatty acid oxidation, and improved glucose homeostasis. Consequently, understanding its physiological concentrations in human plasma is crucial for research into metabolic diseases, exercise physiology, and the development of novel therapeutics. This guide provides a comprehensive overview of the reported physiological concentrations of BAIBA in human plasma, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Data Presentation: Quantitative BAIBA Concentrations in Human Plasma

The following tables summarize the reported concentrations of total BAIBA, R-BAIBA, and S-BAIBA in human plasma across various studies and populations. Concentrations are presented in micromolar (µM) or nanomolar (nM) units.

Table 1: Baseline Plasma BAIBA Concentrations in Healthy Adults

| Population/Study | Total BAIBA (µM) | R-BAIBA (nM) | S-BAIBA (nM) | Notes | Reference(s) |

| Healthy, recreationally active subjects | 0.794 - 4.147 | 1734 ± 821 | 29.3 ± 7.8 | R-BAIBA constitutes ~98% of total BAIBA. | [1] |

| Healthy adults (obese and non-obese) | 1.4 ± 0.1 (Normal Glucose Tolerant) | - | - | No significant difference based on prediabetes status in obese individuals. | [2] |

| Healthy men and women | - | 1530 ± 770 (D-BAIBA) | 43 ± 6 (L-BAIBA) | D-BAIBA is equivalent to R-BAIBA, and L-BAIBA is equivalent to S-BAIBA. | [3] |

Table 2: Plasma BAIBA Concentrations in Different Physiological and Pathological States

| Condition | Total BAIBA (µM) | R-BAIBA (nM) | S-BAIBA (nM) | Key Findings | Reference(s) |

| Acute Aerobic Exercise | - | 13% increase | 20% increase | Exercise induces a significant increase in both enantiomers. | [1] |

| Chronic Aerobic Exercise (20 weeks) | 17% increase | - | - | Sustained exercise leads to elevated baseline BAIBA. | [1] |

| Type 2 Diabetes | Elevated (arbitrary units) | - | - | Fasting plasma BAIBA was significantly higher compared to non-diabetic controls. | [4] |

| Obesity | 29% lower in obese adolescents | - | - | BAIBA levels are inversely correlated with obesity in adolescents. | [4] |

| Heart Failure | 4.4 ± 2.2 nmol/ml | - | - | Plasma BAIBA concentration was negatively correlated with body mass index (BMI) and fat mass. | [5] |

| AGXT2 rs37369 TT Genotype | - | Significantly higher | No significant impact | This genotype is associated with higher baseline R-BAIBA levels. | [1] |

Experimental Protocols

The accurate quantification of BAIBA in human plasma is critical for research. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A crucial first step to remove interfering substances from the plasma matrix.

-

Protein Precipitation (PPT): This is a common and straightforward method.

-

Protocol: To a known volume of plasma (e.g., 100 µL), add a threefold volume of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727). Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. The clear supernatant containing BAIBA is then carefully collected for analysis.[6]

-

-

Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to PPT.

-

Protocol: Condition a C18 SPE cartridge with methanol followed by water. Load the plasma sample onto the cartridge. Wash the cartridge with a weak solvent to remove interfering substances. Elute BAIBA with a stronger organic solvent like methanol or acetonitrile. The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

HPLC with Fluorescence Detection

This method requires derivatization of BAIBA to make it fluorescent.

-

Derivatization:

-

Reagent: o-phthalaldehyde (B127526) (OPA) is a commonly used derivatizing agent for primary amines like BAIBA.[1]

-

Protocol: The plasma extract is mixed with an OPA solution in the presence of a thiol, such as 3-mercaptopropionic acid, in a borate (B1201080) buffer (pH ~9-10). The reaction proceeds at room temperature for a short period (e.g., 1-2 minutes) to form a highly fluorescent isoindole derivative.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the OPA-derivatized BAIBA.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct quantification of BAIBA and its enantiomers without the need for derivatization.

-

Chromatographic Conditions for Chiral Separation:

-

Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) or polysaccharide derivatives, is essential for separating the R- and S-enantiomers of BAIBA.[7]

-

Mobile Phase: The mobile phase composition depends on the type of chiral column used and can be a mixture of organic solvents like hexane (B92381) and isopropanol (B130326) for normal-phase chromatography or acetonitrile/methanol and aqueous buffers for reversed-phase chromatography.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each BAIBA enantiomer and its corresponding stable isotope-labeled internal standard.

-

Signaling Pathways and Experimental Workflows

BAIBA Metabolic Pathways

The two enantiomers of BAIBA are produced through distinct metabolic routes. R-BAIBA is a catabolic product of thymine, while S-BAIBA is derived from the breakdown of the branched-chain amino acid valine.[1]

BAIBA Downstream Signaling

BAIBA exerts its biological effects through various signaling pathways. A key mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), often in a PGC-1α-dependent manner. BAIBA has also been shown to signal through the Mas-related G-protein-coupled receptor type D (MRGPRD).[2][8][9]

General Experimental Workflow for BAIBA Quantification

The following diagram illustrates a typical workflow for the quantification of BAIBA in human plasma samples.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Myokine BAIBA: A Deep Dive into the Mechanisms of White Fat Browning

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms underpinning β-aminoisobutyric acid (BAIBA)-induced browning of white adipose tissue (WAT). This guide provides a detailed synthesis of current research, focusing on the core signaling pathways, quantitative experimental data, and methodologies, positioning BAIBA as a promising therapeutic target for metabolic diseases.

BAIBA, a myokine produced during exercise, has garnered significant attention for its ability to induce a thermogenic phenotype in white fat cells, a process known as "browning." This transformation leads to increased energy expenditure and improved metabolic health. This technical guide consolidates key findings to provide a clear and actionable understanding of this phenomenon.

Core Signaling Pathways in BAIBA-Induced Browning

The browning effect of BAIBA is orchestrated through a network of interconnected signaling pathways. At the heart of this mechanism lies the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] BAIBA upregulates the expression of PPARα, a key transcription factor that subsequently drives the expression of thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[1][3][4] UCP1 is a hallmark of brown and beige adipocytes, functioning to uncouple mitochondrial respiration from ATP synthesis, thereby dissipating energy as heat.[3][4]

Another critical player in this pathway is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8][9] BAIBA has been shown to stimulate the phosphorylation and activation of AMPK in adipocytes.[6] Activated AMPK can, in turn, influence the expression of key metabolic regulators, contributing to the browning process and enhancing fatty acid oxidation.[6][10]

The upstream regulation of BAIBA production itself is linked to Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and oxidative metabolism.[1][2][11][12][13] Exercise induces PGC-1α expression in muscle, which then stimulates the production and secretion of BAIBA.[1][2][12][13] This highlights a direct molecular link between physical activity and the beneficial metabolic effects observed in adipose tissue.

Below is a diagram illustrating the primary signaling cascade:

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of BAIBA on white fat browning.

Table 1: In Vitro Effects of BAIBA on Gene Expression in Adipocytes

| Cell Type | BAIBA Concentration | Target Gene | Fold Increase (vs. Control) | Reference |

| Human White Adipocytes | Not Specified | PPARα | 2.4 | [1] |

| Human Pluripotent Stem Cell-derived White Adipocytes | Not Specified | UCP1, CIDEA | Significant Increase | [14] |

| 3T3-L1 Adipocytes | Not Specified | AMPK phosphorylation | Dose-dependent increase | [6] |

Table 2: In Vivo Effects of BAIBA Treatment in Mice

| Mouse Model | BAIBA Dosage | Duration | Tissue | Key Finding | Reference |

| C57BL/6J | 100 mg/kg/day | 14 days | Inguinal WAT | 2.2-fold increase in PPARα expression | [1] |

| C57BL/6J | 100 mg/kg/day | 14 days | Inguinal WAT | Significant increase in UCP1, CIDEA, PGC-1α, Cytochrome C | [1] |

| PPARα null | 100 mg/kg/day | 14 days | Inguinal WAT | No increase in thermogenic gene expression | [1] |

| High-Fat Diet-fed | Not Specified | Not Specified | Skeletal Muscle | Ameliorated impairment of insulin (B600854) signaling | [10] |

Experimental Protocols

In Vitro Adipocyte Differentiation and Treatment:

-

Cell Lines: Human pluripotent stem cells or 3T3-L1 preadipocytes are commonly used.

-

Differentiation: Cells are cultured in differentiation medium typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) to induce adipogenesis.

-

BAIBA Treatment: Once differentiated, mature adipocytes are treated with varying concentrations of BAIBA for a specified duration (e.g., 24-48 hours).

-

Analysis: Gene expression is analyzed using quantitative real-time PCR (qRT-PCR) for markers of browning (UCP1, CIDEA, PGC-1α) and key signaling molecules (PPARα, AMPK). Protein levels and phosphorylation status are assessed by Western blotting.

Animal Studies:

-

Animal Models: C57BL/6J mice are a common model. Studies may utilize wild-type, diet-induced obese, or genetically modified (e.g., PPARα null) mice.

-

BAIBA Administration: BAIBA is typically administered in the drinking water at concentrations ranging from 100-170 mg/kg/day for several weeks.

-

Tissue Collection: At the end of the treatment period, various adipose depots (e.g., inguinal, epididymal) and other tissues like liver and muscle are collected.

-

Analysis: Tissues are analyzed for gene and protein expression of browning markers and signaling molecules. Histological analysis (e.g., H&E staining, UCP1 immunohistochemistry) is performed to assess morphological changes. Metabolic parameters such as glucose tolerance and insulin sensitivity are also measured.

Below is a workflow diagram for a typical in vivo experiment:

Logical Relationships and Therapeutic Implications

The convergence of the PPARα and AMPK signaling pathways underscores a robust mechanism for BAIBA-induced white fat browning. The dependence on PPARα has been clearly demonstrated in knockout mouse models, where the browning effect of BAIBA is abolished.[1] This solidifies PPARα as a direct and essential mediator of BAIBA's action in adipocytes.

The involvement of AMPK suggests that BAIBA not only promotes thermogenesis but also enhances cellular energy sensing and fatty acid metabolism, contributing to an overall improved metabolic profile. The upstream regulation by PGC-1α provides a direct link between the physiological stimulus of exercise and the systemic metabolic benefits conferred by BAIBA.

These findings have significant implications for the development of novel therapeutics for obesity and related metabolic disorders such as type 2 diabetes. Targeting the BAIBA signaling pathway, either through direct administration of BAIBA or its analogues, or by modulating the activity of its downstream effectors, presents a promising strategy to increase energy expenditure and improve glucose homeostasis. Clinical trials are currently underway to evaluate the efficacy of L-BAIBA supplementation in conjunction with exercise for obesity management.[15][16]

The logical relationship between these key molecular players is depicted in the following diagram:

References

- 1. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 5. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 6. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. A PGC1α-dependent myokine that drives browning of white fat and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Browning of White Fat: Novel Insight Into Factors, Mechanisms, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Myokine β-Aminoisobutyric Acid: A Catalyst for Mitochondrial Biogenesis and Metabolic Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Emerging as a significant myokine, β-aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid produced and secreted by muscle cells, particularly in response to physical exercise.[1] BAIBA has garnered considerable attention for its role in mediating some of the beneficial effects of exercise, including the browning of white adipose tissue, increased fatty acid oxidation, and improved glucose homeostasis.[2] At the core of these metabolic benefits lies the profound impact of BAIBA on mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides a comprehensive overview of the molecular mechanisms through which BAIBA stimulates mitochondrial biogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Signaling Pathways of BAIBA-Mediated Mitochondrial Biogenesis

BAIBA orchestrates an increase in mitochondrial mass and function through a complex network of signaling pathways, primarily converging on the master regulator of mitochondrial biogenesis, Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).[3][4] The activation of PGC-1α by BAIBA initiates a cascade of downstream events leading to the expression of nuclear and mitochondrial genes essential for mitochondrial replication and function.

The PGC-1α-PPARα Axis

A central mechanism of BAIBA action involves the activation of the PGC-1α-PPARα (Peroxisome Proliferator-Activated Receptor-α) pathway.[2][5] BAIBA has been shown to increase the expression of PGC-1α, which in turn coactivates PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation and energy expenditure.[2][5] This signaling cascade is particularly prominent in the liver and white adipose tissue, where it drives the "browning" of white fat cells, a process characterized by an increase in mitochondrial density and the expression of uncoupling protein 1 (UCP1).[2][6]

The Role of AMP-Activated Protein Kinase (AMPK)

AMP-Activated Protein Kinase (AMPK) is a crucial energy sensor that, when activated, stimulates catabolic processes to generate ATP. Several studies suggest that BAIBA's effects on mitochondrial metabolism are at least in part mediated by the activation of AMPK.[3][7][8] Activated AMPK can directly phosphorylate and activate PGC-1α, thereby linking cellular energy status to the regulation of mitochondrial biogenesis.[3] This pathway is particularly relevant in tissues with high energy demands, such as skeletal muscle and the heart.[8]

Quantitative Data on BAIBA's Effects on Mitochondrial Biogenesis and Function

The following tables summarize key quantitative findings from studies investigating the impact of BAIBA on markers of mitochondrial biogenesis and metabolic function.

Table 1: Effects of BAIBA on Gene Expression

| Gene | Tissue/Cell Type | Treatment | Fold Change/Percentage Increase | Reference |

| PGC-1α | Differentiating Adipocytes | BAIBA | Increased | [5] |

| UCP1 | Differentiating Adipocytes | BAIBA | Increased | [5] |

| Cytochrome c | Differentiating Adipocytes | BAIBA | Increased | [5] |

| PGC-1α | Human Podocytes | L-BAIBA (10 µM) | Significantly Upregulated | [9][10] |

| TFAM | Human Podocytes | L-BAIBA (10 µM) | Significantly Upregulated | [9][10] |

| PGC-1α | Inguinal Fat (Rats) | Normoxia Exercise | Significantly Higher vs. Control | [11] |

| UCP-1 | Inguinal Fat (Rats) | Normoxia Exercise | Significantly Higher vs. Control | [11] |

| PPARα | Inguinal Fat (Rats) | Hypoxic Training | Significantly Upregulated | [11] |

| UCP-1 | Inguinal Fat (Rats) | Hypoxic Training | Significantly Upregulated | [11] |

Table 2: Effects of BAIBA on Mitochondrial Respiration

| Parameter | Cell Type | Treatment | Change | Reference |

| Basal Respiration | Human Podocytes | L-BAIBA | Significantly Increased | [9][10] |

| Maximal Respiration | Human Podocytes | L-BAIBA | Significantly Increased | [9][10] |

| ATP Production | Human Podocytes | L-BAIBA | Significantly Increased | [9][10] |

| Spare Respiratory Capacity | Human Podocytes | L-BAIBA | Significantly Increased | [9][10] |

| Oxygen Consumption Rate | INS-1832/3 cells | BAIBA | Significantly Lowered (49 to 44 pmol O₂/min/10⁴ cells) | [12] |

| ATP Coupled Respiration | INS-1832/3 cells | BAIBA | Modestly Lowered | [12] |

| Leak Respiration | INS-1832/3 cells | BAIBA | Modestly Lowered | [12] |

| Maximal Oxygen Consumption Rate | Hepatocytes | BAIBA (0.1-10 µM) for 6 days | Dose-dependently Increased | [2] |

Table 3: Effects of BAIBA on Mitochondrial DNA and Morphology

| Parameter | Cell Type | Treatment | Observation | Reference |

| mtDNA/nucDNA ratio | Human Podocytes | L-BAIBA (10 µM) for 2 days | ~15% Increase | [9] |

| mtDNA/nucDNA ratio | Human Podocytes | L-BAIBA (10 µM) for 5 days | ~7% Increase | [9] |

| Mitochondrial Morphology | Human Podocytes | L-BAIBA | Promoted organelle elongation and branching | [9][10] |

| Mitochondrial Morphology | Rat Cardiomyocytes (Heart Failure) | Oral BAIBA | Reversed morphological destruction | [8] |

Detailed Experimental Protocols

A thorough investigation of BAIBA's effects on mitochondrial biogenesis necessitates a combination of molecular and functional assays. Below are detailed methodologies for key experiments frequently cited in the literature.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of genes involved in mitochondrial biogenesis (e.g., PGC-1α, TFAM, NRF1) and thermogenesis (e.g., UCP1).

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and SYBR Green master mix.

-

Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of key signaling molecules (e.g., phosphorylated AMPK, PGC-1α) and mitochondrial proteins (e.g., UCP1, cytochrome c).

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Extracellular Flux Analysis for Mitochondrial Respiration

Objective: To measure real-time oxygen consumption rate (OCR) and assess mitochondrial function in live cells.

Methodology:

-

Cell Seeding: Seed cells in a specialized microplate (e.g., Seahorse XF cell culture microplate) and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.

-

Mitochondrial Stress Test: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to sequentially inject compounds that modulate mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument software calculates key parameters of mitochondrial function, including basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[13]

Conclusion and Future Directions

β-aminoisobutyric acid has emerged as a potent signaling molecule that recapitulates many of the metabolic benefits of exercise, with the stimulation of mitochondrial biogenesis being a central mechanism of its action. Through the activation of the PGC-1α and AMPK signaling pathways, BAIBA enhances mitochondrial density, respiratory capacity, and the expression of genes crucial for energy metabolism. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BAIBA in combating metabolic diseases such as obesity and type 2 diabetes.

Future research should focus on elucidating the precise upstream receptors and transporters for BAIBA, further dissecting the tissue-specific signaling pathways, and conducting well-controlled clinical trials to establish the efficacy and safety of BAIBA supplementation in human populations.[14][15][16] The development of BAIBA analogs or mimetics could also represent a promising therapeutic strategy for individuals who are unable to engage in regular physical activity.

References

- 1. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 8. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 12. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women | DecenTrialz [decentrialz.com]

The Emerging Role of β-Aminoisobutyric Acid in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract